2,4-dibromo-6-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl benzoate
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Overview
Description
2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate is a complex organic compound characterized by its multiple bromine atoms and aromatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate typically involves multiple steps, starting with the bromination of the aromatic rings. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and stringent quality control measures ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imino or amido groups, converting them into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) are often employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and aromatic structures allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenol
- 2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl 3-fluorobenzoate
Uniqueness
2,4-Dibromo-6-[(E)-{[2-(4-bromonaphthalen-1-yl)acetamido]imino}methyl]phenyl benzoate is unique due to its specific combination of bromine atoms and aromatic structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H17Br3N2O3 |
---|---|
Molecular Weight |
645.1 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H17Br3N2O3/c27-19-12-18(25(23(29)14-19)34-26(33)16-6-2-1-3-7-16)15-30-31-24(32)13-17-10-11-22(28)21-9-5-4-8-20(17)21/h1-12,14-15H,13H2,(H,31,32)/b30-15+ |
InChI Key |
GXBLRPZKMMWZJQ-FJEPWZHXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br |
Origin of Product |
United States |
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